Product packaging for 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene(Cat. No.:CAS No. 1807212-21-0)

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Cat. No.: B2978676
CAS No.: 1807212-21-0
M. Wt: 234.024
InChI Key: JUHSOFUPFHGQIM-UHFFFAOYSA-N
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Description

Contextualization within the Field of Poly-Substituted Aromatic Compounds

In 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene, the interplay between the electron-withdrawing nitro group and the halogen atoms, along with the electron-donating methyl group, creates a unique electronic environment on the benzene (B151609) ring. This intricate balance of electronic effects makes it a fascinating subject for studying reaction mechanisms and substituent effects in organic chemistry.

Significance of Halogenated Nitrobenzenes as Synthetic Intermediates

Halogenated nitrobenzenes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine and bulk chemicals. researchgate.net The nitro group can be readily reduced to an amino group, while the halogen atoms can participate in various nucleophilic substitution and cross-coupling reactions. This dual reactivity makes them versatile building blocks for constructing more complex molecules.

Specifically, the reduction of halogenated nitroaromatic compounds is a widely used method for synthesizing halogenated anilines, which are important precursors for pharmaceuticals, herbicides, pigments, and dyes. researchgate.net The presence of both a bromine and a fluorine atom in this compound offers multiple reaction sites, allowing for sequential and selective chemical transformations.

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound lies in its utility as a starting material for synthesizing novel organic compounds with potential applications in medicinal chemistry and materials science. Researchers are interested in exploring its reactivity to develop new synthetic methodologies and to create libraries of complex molecules for biological screening.

The synthesis of this compound typically involves the nitration of 2-bromo-1-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. Once formed, it can undergo a variety of chemical reactions. The nitro group can be reduced to an amine, the bromine atom can be replaced by other functional groups through nucleophilic substitution, and the methyl group can be oxidized. These transformations open the door to a diverse range of derivatives, making it a valuable tool for organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B2978676 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene CAS No. 1807212-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSOFUPFHGQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1 Fluoro 5 Methyl 3 Nitrobenzene

Strategies for Regioselective Introduction of Multiple Substituents on the Benzene (B151609) Ring

The synthesis of polysubstituted benzene derivatives such as 2-bromo-1-fluoro-5-methyl-3-nitrobenzene requires a carefully planned sequence of reactions to ensure the correct placement of each functional group. The order of substituent introduction is critical, as the existing groups on the ring dictate the position of subsequent additions.

Electrophilic Aromatic Nitration Protocols for Substituted Methylbenzenes

The introduction of a nitro (-NO₂) group onto an aromatic ring is a classic example of electrophilic aromatic substitution. This reaction is pivotal in the synthesis of many nitroaromatic compounds.

The primary and most direct method for the synthesis of this compound involves the nitration of the precursor, 2-bromo-1-fluoro-5-methylbenzene. stackexchange.com This transformation is typically achieved by treating the substituted methylbenzene with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). stackexchange.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

C₇H₆BrF + HNO₃ (in H₂SO₄) → C₇H₅BrFNO₂ + H₂O

The regiochemical outcome of the nitration of 2-bromo-1-fluoro-5-methylbenzene is determined by the directing effects of the substituents already present on the benzene ring: the bromo, fluoro, and methyl groups. In electrophilic aromatic substitution, substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.pubmasterorganicchemistry.com

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director. libretexts.org It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. This increased electron density is preferentially located at the ortho and para positions relative to the methyl group.

In the starting material, 2-bromo-1-fluoro-5-methylbenzene, the directing effects of the three substituents must be considered collectively. The methyl group at position 5 strongly activates the ortho positions (positions 4 and 6) and the para position (position 2, which is already substituted). The fluorine atom at position 1 directs incoming electrophiles to its ortho (position 2, already substituted, and position 6) and para (position 4) positions. The bromine atom at position 2 directs to its ortho (positions 1 and 3) and para (position 5, already substituted) positions.

The positions most activated for nitration are those that are ortho or para to the activating methyl group and the ortho-, para-directing halogens. In this specific case, the positions ortho to the methyl group (positions 4 and 6) and the position ortho to the fluorine (position 6) and ortho to the bromine (position 3) are the most likely sites of nitration. The powerful activating effect of the methyl group, combined with the directing influence of the fluorine and bromine atoms, leads to the nitration occurring at the position that is sterically accessible and electronically favored. The formation of this compound indicates that the nitro group is directed to the position ortho to the bromine and meta to both the fluorine and methyl groups. This outcome is a result of the complex interplay of inductive and resonance effects, as well as steric hindrance.

Summary of Directing Effects:

SubstituentPositionElectronic EffectDirecting Effect
-CH₃5ActivatingOrtho, Para
-F1DeactivatingOrtho, Para
-Br2DeactivatingOrtho, Para

The successful and selective nitration of substituted benzenes often requires careful control of the reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. nih.gov Key parameters that are typically optimized include temperature, reaction time, and the concentration and ratio of the nitrating agents. nih.gov

For the nitration of toluene (B28343) and its derivatives, lower temperatures are generally preferred to prevent multiple nitrations. libretexts.org For instance, the nitration of toluene is often carried out at around 30°C, whereas the nitration of benzene requires a higher temperature of about 50°C. libretexts.org This is because the activating methyl group makes the ring more susceptible to nitration.

The concentration of sulfuric acid in the mixed acid is also a critical factor. A higher concentration of sulfuric acid promotes the formation of the nitronium ion, thereby increasing the reaction rate. However, overly harsh conditions can lead to the formation of undesired byproducts, including dinitrated and oxidized products.

A continuous-flow process can offer advantages for optimizing nitration reactions, allowing for better control of temperature and reaction time, which can lead to higher yields and selectivity. nih.gov

Typical Parameters for Optimization of Nitration Reactions:

ParameterGeneral Trend and Rationale
Temperature Lower temperatures often favor monosubstitution and increase regioselectivity by minimizing side reactions.
Concentration of H₂SO₄ Higher concentrations increase the rate of nitronium ion formation, but can also lead to byproducts if not controlled.
Ratio of HNO₃ to Substrate A slight excess of nitric acid is often used to ensure complete conversion of the starting material.
Reaction Time Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to byproduct formation.

Halogenation Techniques for Controlled Bromine and Fluorine Incorporation

The synthesis of the precursor, 2-bromo-1-fluoro-5-methylbenzene, requires the regioselective introduction of bromine and fluorine onto a methylbenzene ring.

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

A plausible synthetic route to 2-bromo-1-fluoro-5-methylbenzene starts with 4-fluorotoluene (B1294773) (1-fluoro-4-methylbenzene). The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. Therefore, bromination of 4-fluorotoluene would be expected to yield a mixture of isomers.

To achieve a directed bromination, specific catalysts and reaction conditions can be employed. For instance, the use of a catalyst system of iodine and iron in glacial acetic acid has been shown to influence the isomer ratio in the bromination of 4-fluorotoluene, favoring the formation of 3-bromo-4-fluorotoluene (B1266451) over 2-bromo-4-fluorotoluene. google.com While this specific example does not produce the desired 2-bromo isomer, it illustrates the principle of using specific reagents to control regioselectivity.

Another strategy for directed ortho-bromination involves the use of a directing group that can be later removed. For example, a bulky group can be introduced to block the para position, forcing bromination to occur at an ortho position. The blocking group is then removed in a subsequent step. researchgate.net

Selective Fluorination Approaches in Organofluorine Synthesis

The incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties. chinesechemsoc.org In the synthesis of complex organofluorine compounds, the method of introducing the fluorine atom is a critical consideration. youtube.com Two primary strategies have emerged: utilizing pre-fluorinated building blocks and introducing the fluorine atom during the synthetic sequence, known as en-route fluorination. researchgate.netnih.gov

The building block approach is a prevalent strategy in organofluorine chemistry that simplifies the synthesis of complex molecules by starting with commercially available or readily accessible fluorinated precursors. researchgate.netnih.gov This method avoids the often harsh conditions or specialized reagents required for direct fluorination, making it a practical and efficient option. researchgate.net The synthesis benefits from the wide variety of available organofluorine molecules, which can be elaborated into more complex targets. researchgate.netnih.gov This approach is particularly valuable in drug discovery and medicinal chemistry, where starting with a fluorinated scaffold allows for the systematic modification of other parts of the molecule. nih.gov By incorporating the fluorine atom at an early stage, chemists can leverage standard organic reactions to build the final product, a process that is often simpler and leads to higher regioselectivity and yields. researchgate.net

En-route fluorination involves the introduction of a fluorine atom at a specific step within a synthetic sequence. This approach offers flexibility in designing synthetic pathways and is enabled by the development of modern, selective fluorinating agents. researchgate.netnih.gov These reagents are broadly classified into electrophilic and nucleophilic sources of fluorine. chinesechemsoc.orgyoutube.com

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, ease of handling, and high reactivity towards electron-rich substrates. numberanalytics.commdpi.comresearchgate.net They function as a source of "F+" and can introduce fluorine under mild conditions, making them suitable for late-stage functionalization of complex molecules. numberanalytics.commdpi.com Radical fluorination pathways have also been developed using these N-F type reagents. researchgate.net

Nucleophilic fluorinating reagents include alkali metal fluorides (e.g., KF, CsF) and various HF-based reagents. chinesechemsoc.org A significant challenge with nucleophilic fluorination is the low nucleophilicity of the fluoride (B91410) ion in protic solvents due to strong hydrogen bonding. thermofisher.com However, recent advancements have led to new reagents and metal-catalyzed methods that overcome these limitations, allowing for the efficient synthesis of fluorinated arenes from aryl halides or other precursors. thermofisher.com

Table 1: Examples of Modern Fluorinating Agents

Agent TypeReagent NameChemical NameCommon Application
ElectrophilicSelectfluor1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Fluorination of electron-rich arenes, alkenes, and enolates. numberanalytics.com
ElectrophilicNFSIN-FluorobenzenesulfonimideElectrophilic fluorination of a wide range of substrates. mdpi.com
NucleophilicPotassium Fluoride (KF)Potassium FluorideUsed in Halex reactions to displace other halogens. chinesechemsoc.org
NucleophilicDeoxofluor®Bis(2-methoxyethyl)aminosulfur trifluorideDeoxyfluorination of alcohols and carbonyls. beilstein-journals.org

Sequential Synthesis Pathways to this compound

The construction of this compound from simpler precursors is a classic example of a multistep synthesis where the sequence of reactions is paramount. vapourtec.comyoutube.com The specific arrangement of four different substituents on the aromatic ring necessitates careful planning to ensure the correct regiochemistry.

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring dictate the position of subsequent substitutions. libretexts.org This principle is central to designing the synthesis of polysubstituted benzenes. libretexts.orglibretexts.org The functional groups involved in the target molecule are the methyl (-CH3), fluoro (-F), bromo (-Br), and nitro (-NO2) groups.

Ortho-, Para-Directing Groups: The methyl, fluoro, and bromo groups are all activating (or weakly deactivating in the case of halogens) and direct incoming electrophiles to the ortho and para positions relative to themselves.

Meta-Directing Group: The nitro group is a strongly deactivating group and directs incoming electrophiles to the meta position.

Given these directing effects, the introduction of the nitro group is strategically performed as the final step. Introducing the strongly deactivating nitro group early in the synthesis would make subsequent electrophilic substitutions, such as bromination or Friedel-Crafts reactions, significantly more difficult. libretexts.org Furthermore, if nitration were performed first, the existing nitro group would direct any incoming group to the meta position, which is inconsistent with the final substitution pattern. Therefore, the most logical precursor to the target molecule is 2-Bromo-1-fluoro-5-methylbenzene. The nitration of this precursor places the nitro group at the C3 position, which is ortho to the bromine and meta to the methyl group, guided by the combined directing effects of the existing substituents.

A plausible synthetic route for this compound begins with a simpler, substituted aromatic compound and proceeds through a series of electrophilic aromatic substitution reactions. The final step in the sequence is the nitration of 2-Bromo-1-fluoro-5-methylbenzene.

A common approach for this type of synthesis is as follows:

Starting Material Selection: A logical starting point could be a simple toluene or a halogenated toluene derivative.

Sequential Functionalization: The remaining functional groups are introduced sequentially, taking care to consider the directing effects at each step to build the intermediate 2-Bromo-1-fluoro-5-methylbenzene.

Final Nitration: The synthesis culminates in the nitration of the trisubstituted benzene intermediate. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield the final product, this compound.

Table 2: Proposed Retrosynthesis of this compound

StepReactionPrecursorReagentsProduct
Final StepNitration2-Bromo-1-fluoro-5-methylbenzeneConc. HNO3, Conc. H2SO4This compound
Penultimate StepsHalogenation / FluorinationSimpler Aromatic Precursor (e.g., 4-Fluorotoluene)Varies (e.g., Br2, FeBr3 for bromination)2-Bromo-1-fluoro-5-methylbenzene

Catalysis in the Synthesis of this compound

Catalysis plays a crucial role in many of the steps required to synthesize this compound, primarily by generating highly reactive electrophiles needed for aromatic substitution. libretexts.org

In the key nitration step, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO2+). nih.gov This ion is the active species that attacks the electron-rich aromatic ring of the 2-Bromo-1-fluoro-5-methylbenzene precursor.

For other potential steps in the synthesis of the precursor, different catalysts are employed. For instance, if a bromination step is required (e.g., brominating a fluorotoluene), a Lewis acid catalyst such as iron(III) bromide (FeBr3) is typically used. libretexts.org The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br+) that can react with the aromatic ring. libretexts.org Similarly, Friedel-Crafts alkylation or acylation reactions, which could be used to introduce the methyl group or a precursor, require a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl3). libretexts.org

In the context of modern fluorination, transition metal catalysts, including those based on palladium, copper, or silver, have been developed to facilitate both nucleophilic and electrophilic fluorination reactions, expanding the toolkit for creating C-F bonds under milder conditions. mdpi.comoup.comscilit.com

Catalytic Systems for Halogenation and Nitration

The synthesis of this compound typically involves two key electrophilic aromatic substitution reactions: nitration and halogenation. The order of these reactions can be strategically chosen to achieve the desired isomer. Catalytic systems play a pivotal role in enhancing the efficiency, selectivity, and safety of these transformations.

Nitration:

The introduction of a nitro group onto the aromatic ring is a fundamental step. While the classical method involves a mixture of concentrated nitric acid and sulfuric acid, modern approaches utilize solid acid catalysts to circumvent the issues associated with the handling and disposal of large quantities of corrosive acids. researchgate.netresearchgate.net These solid catalysts offer advantages such as ease of separation, reusability, and often, enhanced regioselectivity. rsc.orggoogle.com

Zeolites, particularly Hβ zeolite, have demonstrated significant efficacy in the nitration of halogenated aromatic compounds. researchgate.net Their shape-selective nature can favor the formation of specific isomers. For the synthesis of this compound, a plausible synthetic route would be the nitration of 2-bromo-1-fluoro-5-methylbenzene. The directing effects of the existing substituents (fluoro, bromo, and methyl groups) would influence the position of the incoming nitro group.

Another class of effective solid acid catalysts includes mixed-metal oxides, such as WO₃/SiO₂ and Mo(VI)-supported TiO₂–ZrO₂, which can facilitate nitration under liquid-phase conditions, sometimes even in continuous-flow reactors. researchgate.netacs.org These systems can operate with aqueous nitric acid, reducing the reliance on highly concentrated and corrosive acid mixtures. google.com

Halogenation:

Electrophilic aromatic bromination is typically catalyzed by a Lewis acid, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). msu.edulibretexts.org These catalysts function by polarizing the bromine molecule, thereby increasing its electrophilicity and facilitating the attack by the aromatic ring. libretexts.orgyoutube.com The reaction of an appropriate precursor, such as 1-fluoro-5-methyl-3-nitrobenzene, with bromine in the presence of a Lewis acid catalyst would yield the desired product. The regioselectivity of the bromination is dictated by the directing effects of the existing fluoro, methyl, and nitro groups on the benzene ring.

Interactive Data Table: Catalytic Systems for Aromatic Nitration

Catalyst TypeExampleNitrating AgentKey Advantages
Zeolites Hβ ZeoliteNitric Acid / Nitrogen DioxideHigh regioselectivity, reusability, reduced acid waste.
Supported Acids Sulfuric Acid on Silica-gelNitric AcidInexpensive, effective for various substrates.
Mixed-Metal Oxides WO₃/SiO₂Nitric AcidHigh conversion and selectivity, recyclable.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design of fine chemicals, including this compound, to minimize environmental impact and enhance safety. rsc.org

Alternative Solvents and Solvent-Free Conditions:

A significant focus of green chemistry is the replacement of hazardous organic solvents. Ionic liquids have emerged as promising alternative reaction media for electrophilic nitration and halogenation reactions. nih.govnih.govresearchgate.net Their low vapor pressure and tunable properties can lead to improved reaction control and easier product isolation. Furthermore, solvent-free approaches, where the reaction is carried out in the absence of a conventional solvent, represent an ideal green synthetic strategy. google.com Mechanochemistry, utilizing techniques like ball milling, is one such approach that has been successfully applied to nitration reactions, offering rapid and efficient transformations with minimal solvent usage.

Greener Reagents and Catalysts:

The development of more environmentally benign reagents and catalysts is a cornerstone of green chemistry. For halogenation, the use of N-halosuccinimides (NXS) in conjunction with recyclable Brønsted-acidic ionic liquids offers a milder and more selective alternative to traditional methods. nih.gov Another green approach involves the in-situ generation of the halogenating agent, for instance, using a combination of hydrobromic acid and hydrogen peroxide as an oxidant, which produces water as the only byproduct. researchgate.net

For nitration, the use of solid acid catalysts, as discussed in the previous section, is a key green strategy that reduces corrosive waste streams. researchgate.netresearchgate.netgoogle.com Additionally, alternative nitrating systems, such as metal nitrates in combination with a catalyst, are being explored to move away from the hazardous nitric acid/sulfuric acid mixture. tandfonline.com Photochemical methods for aromatic nitration also present a green alternative, utilizing light to drive the reaction under mild conditions. mjcce.org.mkresearchgate.net

Atom Economy and Waste Reduction:

Green synthetic design emphasizes maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic processes are inherently more atom-economical than stoichiometric reactions. The use of recyclable catalysts, such as zeolites and supported metal oxides, further contributes to waste reduction by allowing for multiple reaction cycles without the need for catalyst replenishment. google.comresearchgate.net

Interactive Data Table: Green Chemistry Strategies in Aromatic Synthesis

Green Chemistry PrincipleApplication in SynthesisExample
Alternative Solvents Replacement of hazardous solventsUse of ionic liquids for nitration/halogenation.
Solvent-Free Reactions Minimizing solvent useMechanochemical (ball milling) nitration.
Greener Reagents Safer and more benign reagentsN-halosuccinimides for halogenation; Metal nitrates for nitration.
Catalysis Waste reduction and increased efficiencyUse of recyclable solid acid catalysts (e.g., zeolites).
Energy Efficiency Milder reaction conditionsPhotochemical nitration.

Reactivity and Mechanistic Studies of 2 Bromo 1 Fluoro 5 Methyl 3 Nitrobenzene

Transformations of the Nitro Group in 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

The reduction of the nitro group to an amino group is one of the most significant transformations for this compound, yielding 3-amino-2-bromo-1-fluoro-5-methylbenzene (also known as 4-bromo-3-fluoro-5-methylaniline). This conversion is a critical step as aromatic amines are versatile building blocks in organic synthesis. The presence of bromine and fluorine atoms on the ring presents a challenge for this transformation, as the conditions required for nitro group reduction can sometimes lead to dehalogenation, the unwanted removal of these halogen atoms.

The selective reduction of the nitro group in halogenated nitroaromatic compounds is crucial to preserve the functionality of the molecule for subsequent reactions. The primary challenge is to achieve high chemoselectivity, reducing the nitro group while leaving the carbon-halogen bonds intact. Both catalytic hydrogenation and chemical reduction methods are employed to achieve this transformation.

Catalytic hydrogenation is a widely used, environmentally friendly method for the reduction of nitroarenes to their corresponding anilines, often utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.com However, for halogenated nitrobenzenes, this process is often complicated by concurrent dehalogenation, which can reduce the yield of the desired haloaniline and produce undesirable byproducts. mdpi.comgoogle.com The choice of catalyst and reaction conditions is paramount to ensure high selectivity.

Selective Reduction to Amino Derivatives

Catalytic Hydrogenation Pathways
Evaluation of Noble Metal Catalysts for Chemo-Selectivity

Noble metals such as palladium (Pd) and platinum (Pt) are highly active catalysts for the hydrogenation of nitro groups. google.comresearchgate.net Palladium, in particular, is a common choice for this transformation. However, these catalysts are also known to actively promote hydrodehalogenation, the cleavage of carbon-halogen bonds by hydrogen. mdpi.com

The general trend for dehalogenation activity on noble metal catalysts is Pd > Pt. researchgate.net The electronic structure of the metal nanoparticles has been shown to be a determining factor in their catalytic performance. For instance, electron-enriched palladium nanoparticles have demonstrated enhanced activity and selectivity in the hydrogenation of chloronitrobenzenes, suggesting a potential strategy for reducing dehalogenation. mdpi.com Modifying the catalyst support or using additives can also temper the catalyst's dehalogenation activity. One approach involves conducting the hydrogenation in an acidic medium, which has been shown to inhibit the dehalogenation of fluorinated and chlorinated nitrobenzenes during catalytic hydrogenation. google.com

For the specific hydrogenation of this compound, the selection of a noble metal catalyst would require careful optimization of reaction conditions (temperature, pressure, solvent) and potentially the use of catalyst modifiers to suppress the cleavage of the C-Br and C-F bonds.

Development of Non-Noble Metal Catalysts for Reduced Dehalogenation

In an effort to improve selectivity and reduce costs, significant research has focused on non-noble metal catalysts. Raney nickel, a sponge-like nickel catalyst, is a prominent example used in industrial hydrogenations, including the reduction of nitro compounds to amines. google.comwikipedia.org It has been successfully used for the catalytic hydrogenation of halonitrobenzenes where noble metal catalysts caused excessive dehalogenation. google.com The structural and thermal stability of Raney nickel allows its use under a broad range of conditions. wikipedia.org

Other non-noble metal catalysts, such as those based on copper or iron, are also explored. Iron-based catalysts, in particular, have shown promise. For example, platinum nanoparticles supported on iron oxides (Pt/Fe₂O₃) have demonstrated the ability to completely suppress hydrodehalogenation in the selective hydrogenation of halonitrobenzenes, even at full conversion of the starting material. researchgate.net This high selectivity is attributed to electron transfer from the platinum nanoparticles to oxygen vacancies in the iron oxide support. researchgate.net The development of such catalysts is a key strategy for achieving the clean and efficient reduction of polysubstituted nitroaromatics like this compound.

Photo-Thermal Catalytic Hydrogenation Studies

Currently, there is a lack of specific research in the public domain on the photo-thermal catalytic hydrogenation of this compound. This area of research combines light (photo) and heat (thermal) energy to drive catalytic reactions, often allowing for milder reaction conditions and unique selectivities. While this methodology is being explored for various chemical transformations, its application to the selective reduction of complex halogenated nitroaromatics has not been extensively documented. Future studies in this area could potentially offer novel, highly selective pathways for the synthesis of the corresponding aniline (B41778) derivative.

Besides catalytic hydrogenation, classical chemical reduction methods are frequently used to convert nitro groups to amines. These methods avoid the use of high-pressure hydrogen gas and can sometimes offer better chemoselectivity for halogenated substrates.

Common reagents for this transformation include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. A patent describing the synthesis of a related indole (B1671886) derivative provides a specific example of this type of reduction for a structurally similar compound, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. In this procedure, the nitro group is effectively reduced using iron powder in refluxing acetic acid. ambeed.com This method is known for its reliability and tolerance of many functional groups, including halogens.

Another versatile reducing agent is sodium borohydride (B1222165) (NaBH₄). By itself, sodium borohydride is generally not effective at reducing nitroarenes. jsynthchem.com However, its reactivity can be significantly enhanced by the addition of a catalyst, such as transition metal salts or complexes. For example, systems like NaBH₄/Ni(OAc)₂·4H₂O have been shown to efficiently reduce a variety of nitro compounds to their corresponding amines at room temperature. orientjchem.org Studies using transition metal sulfides (e.g., Co₃S₄, NiS) as catalysts in conjunction with sodium borohydride have also demonstrated quantitative conversion of nitroaromatics, with the notable advantage of not causing dehalogenation in halogen-containing substrates. researchgate.net

The table below summarizes some of the common chemical reduction methods applicable to the conversion of halogenated nitroaromatics.

Table 1: Common Chemical Reduction Methods for Halogenated Nitroaromatics

Reducing System Typical Conditions Selectivity Notes
Fe / Acetic Acid Reflux Generally high chemoselectivity; tolerates halogens well. ambeed.com
SnCl₂ / HCl Acidic solution Effective but may require stoichiometric amounts of metal.
NaBH₄ / Catalyst (e.g., Ni(OAc)₂, NiS) Room temperature or reflux Catalyst is crucial for reactivity; can be highly chemoselective and avoid dehalogenation. orientjchem.orgresearchgate.net
Iron-based catalysts / Hydrosilanes 80 °C Can offer high yields for halogenated anilines like 4-bromoaniline (B143363) and 4-fluoroaniline. rsc.org
Mechanistic Insights into Nitro Group Reduction in Poly-Substituted Systems

The reduction of the nitro group in polysubstituted aromatic systems like this compound is a well-established transformation, typically leading to the corresponding aniline. The reaction proceeds through a series of intermediates, commonly involving nitrosobenzene (B162901) and phenylhydroxylamine species. cardiff.ac.ukresearchgate.netwikipedia.org The mechanism is significantly influenced by the electronic and steric environment created by the other substituents on the ring.

The reduction pathway can be summarized as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

Under controlled conditions, it is sometimes possible to isolate intermediates like the corresponding phenylhydroxylamine. wikipedia.orgmdpi.com The choice of reducing agent and reaction conditions is critical for achieving chemoselectivity, especially when other reducible functional groups are present. cardiff.ac.ukorganic-chemistry.org

Table 1: Influence of Substituents on the Rate of Catalytic Hydrogenation of Nitrobenzene (B124822) Derivatives. orientjchem.org
SubstituentPositionElectronic EffectEffect on Reduction Rate
-CH₃ (Methyl)metaElectron-Donating (weak)Decreases rate
-Br (Bromo)orthoElectron-WithdrawingIncreases rate (electronically), but steric hindrance may decrease it
-F (Fluoro)orthoElectron-WithdrawingIncreases rate (electronically), but steric hindrance may decrease it
-OH (Hydroxyl)paraElectron-DonatingDecreases rate
-NH₂ (Amino)paraElectron-DonatingDecreases rate

Reductive Coupling Reactions of the Nitro Group

Beyond simple reduction to an amine, the nitro group of this compound can participate in reductive coupling reactions. These transformations typically involve the in-situ reduction of the nitro group to an intermediate species that is then coupled with another reactant. nih.gov For instance, transition-metal-catalyzed reductive coupling with boronic acids or chloroarenes can be employed to form new C-N bonds, yielding diarylamines. rsc.orgchemrxiv.org

Mechanistic investigations suggest that these reactions can proceed through the formation of an azoarene intermediate via in-situ reduction of the nitroarene. chemrxiv.org This intermediate can then undergo further catalytic N-arylation steps. The choice of catalyst, often based on palladium, copper, nickel, or molybdenum, and the reductant are crucial for directing the reaction towards the desired coupled product and avoiding the formation of the simple aniline. nih.govrsc.org

Table 2: Examples of Reductive Coupling Reactions for Nitroarenes.
Coupling PartnerCatalyst/MediatorProduct TypeReference
Boronic AcidsMo, Cu, Ni, or W catalystsSecondary Amines rsc.org
AldehydesPhotocatalysisAmides rsc.org
ChloroarenesPalladium/BrettPhosDiarylamines chemrxiv.org
Self-couplingMetal hydrides (e.g., LiAlH₄)Azo Compounds wikipedia.org

Nitro-Hydroxylation Transformations

The conversion of a nitro group to a hydroxyl group is a valuable synthetic transformation. For aromatic compounds like this compound, this is typically not achieved through direct substitution of the nitro group. The most established and practical method involves a multi-step sequence. ingentaconnect.com

This traditional pathway includes:

Reduction: The nitro group is first reduced to an amino group (-NH₂) using standard methods as described in section 3.1.1.3.

Diazotization: The resulting aniline is then treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).

Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by a hydroxyl group from water.

This sequence provides a reliable, albeit indirect, route for the nitro-hydroxylation of the aromatic ring, yielding the corresponding phenol (B47542). ingentaconnect.com

Reactivity of Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds in this compound are key sites for reactivity, particularly through nucleophilic aromatic substitution, which is strongly activated by the ortho/para-directing nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides that possess strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen are highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In this compound, the nitro group at C3 activates both the fluorine at C1 (para-position) and the bromine at C2 (ortho-position) towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction. stackexchange.commasterorganicchemistry.com

Electronic and Steric Effects on SNAr Pathways

The feasibility and rate of SNAr reactions are governed by a combination of electronic and steric factors.

Electronic Effects: The primary activating feature of the molecule is the powerful electron-withdrawing nitro group. Through both inductive and resonance effects, it delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. libretexts.orgnih.gov The fluorine atom also contributes a very strong inductive electron-withdrawing effect, further increasing the electrophilicity of the ring and stabilizing the anionic intermediate. stackexchange.com The methyl group, being weakly electron-donating, has a slight deactivating effect.

Steric Effects: The spatial arrangement of the substituents can influence the rate of reaction. The bromine atom at the C2 position, being ortho to both the fluorine and the nitro group, can sterically hinder the approach of a nucleophile to the C1 position (bearing the fluorine). researchgate.netrsc.org Similarly, attack at the C2 position is hindered by the adjacent fluorine and nitro groups. The degree of this steric hindrance can affect the relative rates of substitution at the two halogen-bearing positions and may be particularly significant when bulky nucleophiles are used. numberanalytics.comlibretexts.org

Regioselectivity and Competitive Substitution of Halogens

In molecules containing multiple halogen leaving groups activated for SNAr, the regioselectivity of the substitution is a critical consideration. For this compound, the primary competition is between the substitution of the fluorine at C1 and the bromine at C2.

In SNAr reactions, the typical leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is inverted. libretexts.org The order of reactivity is generally F > Cl > Br > I. masterorganicchemistry.comnih.gov This phenomenon is known as the "element effect." nih.gov The reason for this reversal is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.comwyzant.com

Fluorine's high electronegativity strongly polarizes the C-F bond and powerfully stabilizes the negative charge in the intermediate Meisenheimer complex through its inductive effect. stackexchange.comwyzant.com This stabilization of the transition state leading to the intermediate lowers the activation energy for the attack at the fluorine-bearing carbon more significantly than for the bromine-bearing carbon. Consequently, nucleophilic attack is kinetically favored at the C1 position, leading to the selective substitution of the fluorine atom over the bromine atom. nih.govdoubtnut.com

Table 3: Relative Reactivity of Halogens as Leaving Groups in a Typical SNAr Reaction (1-halo-2,4-dinitrobenzene with piperidine). masterorganicchemistry.comnih.gov
Leaving Group (X)Relative Rate (kₓ/kᵣ)Governing Factor
-F~3300High electronegativity stabilizes the Meisenheimer complex (rate-determining step)
-Cl~4.5Moderate electronegativity and bond strength
-Br~3.2Lower electronegativity, weaker C-X bond
-I1Lowest electronegativity, weakest C-X bond

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is well-suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming a new carbon-carbon bond by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, the bromine atom serves as the reactive handle for this transformation. This reaction would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. The reaction is expected to selectively occur at the C-Br bond, leaving the more robust C-F bond intact.

The general scheme for the Suzuki-Miyaura coupling of this substrate is as follows:

Image of a chemical reaction showing Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to form a biaryl product.

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

While specific documented examples for this exact substrate are sparse in peer-reviewed literature, the reactivity is predictable based on established methodologies. A variety of aryl- and heteroarylboronic acids or their corresponding esters could be employed to synthesize a diverse range of biaryl compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Boronic Acid/Ester Catalyst / Ligand Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 1-Fluoro-5-methyl-3-nitro-2-phenylbenzene
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 1-Fluoro-2-(4-methoxyphenyl)-5-methyl-3-nitrobenzene
Other Palladium-Catalyzed Coupling Reactions for Functionalization

Beyond the Suzuki-Miyaura reaction, the aryl bromide moiety of this compound is amenable to other palladium-catalyzed transformations. These reactions open avenues for introducing various functional groups, further highlighting the compound's role as a synthetic building block.

Heck Coupling: Reaction with an alkene to form a C-C bond, leading to a substituted styrene (B11656) derivative.

Sonogashira Coupling: Coupling with a terminal alkyne to produce an arylethyne derivative. This reaction typically requires a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, yielding an N-arylated product. This is a crucial transformation for the synthesis of many pharmaceutically active compounds.

Stille Coupling: Reaction with an organostannane reagent, providing another route for C-C bond formation.

Table 2: Potential Palladium-Catalyzed Functionalizations

Reaction Type Coupling Partner Typical Catalyst System Product Type
Heck Styrene Pd(OAc)₂ / P(o-tol)₃ Stilbene derivative
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Diarylacetylene
Buchwald-Hartwig Morpholine Pd₂(dba)₃ / BINAP N-Aryl morpholine

Halogen Exchange and Functional Group Interconversions

The functional groups on this compound can be interconverted to access different synthetic intermediates. The highly electron-deficient nature of the aromatic ring, due to the presence of both nitro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C-F bond is generally stronger than the C-Br bond, the SNAr reactivity can be complex. Typically, nucleophilic attack is favored at positions activated by the electron-withdrawing nitro group.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Sn, HCl). This transformation is fundamental for subsequent reactions, including diazotization or amide bond formation.

Transformations Involving the Methyl Group

Oxidation Reactions of the Aromatic Methyl Group

The methyl group attached to the benzene (B151609) ring can be oxidized to introduce oxygen-containing functional groups. This benzylic position is activated for oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid in acidic conditions can convert the methyl group into a carboxylic acid. This transformation would yield 2-bromo-3-fluoro-5-nitrobenzoic acid, a valuable intermediate for further derivatization.

Table 3: Oxidation of the Aromatic Methyl Group

Reagent Conditions Product
KMnO₄ Basic, heat, then H₃O⁺ 2-Bromo-3-fluoro-5-nitrobenzoic acid

Electrophilic Aromatic Substitution Reactivity of this compound

The benzene ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The nitro (-NO₂), bromo (-Br), and fluoro (-F) groups are all electron-withdrawing, significantly reducing the nucleophilicity of the ring. The methyl group (-CH₃) is an activating group, but its effect is overcome by the combined deactivating power of the other three substituents.

Should an EAS reaction be forced under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Nitro group: Strong deactivator, meta-directing.

Fluoro and Bromo groups: Deactivators, ortho-, para-directing.

Methyl group: Activator, ortho-, para-directing.

The positions ortho and para to the methyl group are C4 and C6. The position meta to the nitro group is C5 (already substituted) and C1 (already substituted). The positions ortho and para to the halogens are also occupied or sterically hindered. The most likely, though still highly unfavored, position for substitution would be at C6, which is ortho to the methyl group and meta to the bromo group. However, in general, subjecting this compound to typical EAS conditions (e.g., nitration with HNO₃/H₂SO₄, or Friedel-Crafts alkylation) would be unlikely to yield significant products, with starting material recovery being the most probable outcome.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Fluoro 5 Methyl 3 Nitrobenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and geometry of 2-bromo-1-fluoro-5-methyl-3-nitrobenzene. Methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly used to obtain an optimized molecular geometry and to analyze the electronic properties. globalresearchonline.netjocpr.com

The electronic nature of the benzene (B151609) ring in this molecule is significantly influenced by the cumulative effects of its four distinct substituents:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). studymind.co.ukmdpi.com This substantially lowers the electron density of the π-system.

Methyl Group (-CH₃): The methyl group is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. This effect increases the electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene. studymind.co.uk

The interplay of these groups results in a complex electronic landscape across the aromatic ring. The strong withdrawing nature of the nitro group, combined with the inductive pull of the halogens, renders the ring generally electron-deficient. This is partially offset by the donating character of the methyl group and the resonance effects of the halogens. Computational methods like Natural Bond Orbital (NBO) analysis and the calculation of Molecular Electrostatic Potential (MESP) maps can visualize these effects, identifying regions of high and low electron density that are crucial for predicting chemical reactivity. globalresearchonline.net

Molecular Orbital Analysis and Aromaticity Effects of Substituents

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insight into the molecule's reactivity.

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. uou.ac.inresearchgate.net Conversely, the combined electronic effects of all four substituents modulate the HOMO energy. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzene-6.75-1.155.60
Nitrobenzene (B124822)-7.58-2.315.27
This compound (Estimated)-7.80-2.854.95

Note: Values for this compound are hypothetical estimates based on the known effects of substituents from computational studies on analogous molecules. Actual values would require specific DFT calculations.

The aromaticity of the benzene ring is also altered by the substituents. The presence of both strong electron-donating (methyl) and electron-withdrawing (nitro, halogens) groups can induce a degree of bond length alternation in the ring, leading to a reduction in its aromatic character. nih.gov Computational chemistry allows for the quantification of aromaticity through various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameter of bond lengths. A value of 1 indicates a fully aromatic system, while values less than 1 suggest decreased aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. Large negative NICS values are indicative of strong aromatic character.

For a polysubstituted molecule like this compound, these indices would likely show a reduction in aromaticity compared to unsubstituted benzene due to the electronic push-pull effects disrupting the uniform delocalization of π-electrons.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and intermediates.

DFT calculations are widely used to determine the activation energies (reaction barriers) for proposed reaction pathways. ijrti.orgrsc.org By modeling the structures of reactants, transition states, and products, the energy profile of a reaction can be constructed. For electrophilic aromatic substitution on this compound, DFT can be used to calculate and compare the activation barriers for attack at the different available positions on the ring (C4 and C6), thereby predicting the most favorable reaction pathway. A lower calculated activation energy corresponds to a faster reaction rate. ijrti.org

ReactionPosition of Electrophilic AttackRelative Activation Energy (kcal/mol)
NitrationC40.0 (Reference)
NitrationC6+1.5

Note: The data presented are hypothetical and for illustrative purposes. They represent a plausible outcome from DFT calculations based on known directing effects, where attack at the less sterically hindered C4 position is favored over the C6 position, which is flanked by the methyl and fluorine groups.

Locating and analyzing the transition state (TS) is fundamental to understanding reaction mechanisms. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes.

Electrophilic Processes: In electrophilic aromatic substitution, the regiochemical outcome is determined by the stability of the intermediate carbocation, known as an arenium ion or sigma complex. ijrti.orglibretexts.org The directing effects of the existing substituents are as follows:

-NO₂: Strong deactivator and meta-director.

-CH₃: Strong activator and ortho, para-director.

-F, -Br: Deactivators and ortho, para-directors. wikipedia.orglibretexts.org

In this compound, the positions are influenced by multiple groups. The powerful activating and ortho, para-directing effect of the methyl group is expected to be dominant, directing incoming electrophiles to the C4 (para to methyl) and C6 (ortho to methyl) positions. Computational analysis of the transition states leading to the arenium ion intermediates would confirm that the positive charge is better stabilized when the attack occurs at these positions, resulting in lower energy barriers. youtube.com

Nucleophilic Processes: The presence of the strong electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SₙAr). msu.edu This reaction proceeds via a negatively charged Meisenheimer complex intermediate. The nitro group can effectively stabilize this negative charge through resonance when the nucleophile attacks at the ortho or para positions relative to it. nih.govresearchgate.net For this molecule, the most activated positions for nucleophilic attack are C2 and C4. DFT calculations can model the stability of the Meisenheimer complexes formed at these positions and the corresponding transition states, predicting that substitution of the bromine or fluorine atoms is plausible. amazonaws.comstackexchange.com

Beyond single-reaction calculations, computational chemistry has moved towards developing broader predictive models, often employing machine learning. nih.gov Models like RegioML use quantum-chemically derived descriptors (such as atomic charges) from a large dataset of known reactions to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgresearchgate.netresearchgate.net For a molecule with a complex substitution pattern like this compound, where simple directing rules might conflict, these predictive models can provide a rapid and reliable forecast of the major product isomer without the need for intensive, specific DFT calculations for every possible pathway. github.com

Conformation and Stereoelectronic Effects in Related Systems

Stereoelectronic effects involve the influence of orbital orientations on the structure and reactivity of a molecule. In this system, a key stereoelectronic interaction is the interplay between the π-system of the ring and the orbitals of the substituents. For instance, the resonance donation (+M effect) from the fluorine and bromine atoms requires the p-orbitals of their lone pairs to be aligned with the π-system. NBO analysis is a computational technique used to study these orbital interactions, charge delocalization, and hyperconjugative effects in detail, providing a deeper understanding of how electron density is distributed and how this distribution governs the molecule's chemical behavior. ufms.br

Applications of 2 Bromo 1 Fluoro 5 Methyl 3 Nitrobenzene As a Synthetic Intermediate

Building Block in the Synthesis of Complex Aromatic Architectures

The utility of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene as a foundational building block stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled introduction of new molecular fragments. The order in which reactions are performed is often critical to the success of a synthetic plan. libretexts.org

The primary reactive sites and their potential transformations include:

The Bromo Group: The carbon-bromine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

The Nitro Group: This group can be readily reduced to an amino group, which is a versatile functional handle for a multitude of subsequent reactions, including diazotization, acylation, and alkylation. acs.org

The Aromatic Ring: The presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the fluorine or bromine atom. capes.gov.brepa.gov

The following table summarizes the key transformations that enable the construction of complex architectures from this starting material.

Reactive SiteReaction TypeReagents/CatalystsResulting Functional Group/Structure
Bromo Group Suzuki CouplingPd catalyst, Base, Aryl/Vinyl Boronic AcidBiaryl or Styrenyl Moiety
Buchwald-Hartwig AminationPd catalyst, Base, AmineAryl Amine
Sonogashira CouplingPd/Cu catalyst, Base, Terminal AlkyneAryl Alkyne
Stille CouplingPd catalyst, OrganostannaneBiaryl or Vinylarene
Nitro Group ReductionFe/HCl, SnCl₂/HCl, H₂/Pd-CAmino Group (-NH₂)
Amino Group (post-reduction) AcylationAcyl Chloride, BaseAmide
Diazotization / SandmeyerNaNO₂, H⁺; then CuXAryl Halide, Aryl Cyanide
Aromatic Ring Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., Alkoxide, Thiolate)Ether, Thioether

By combining these reactions in sequence, intricate poly-functionalized aromatic compounds and heterocyclic systems can be synthesized. For example, a Suzuki coupling at the bromine position, followed by the reduction of the nitro group, and subsequent cyclization can lead to the formation of complex heterocyclic scaffolds common in medicinal chemistry.

Precursor for Advanced Materials and Specialty Chemicals

Halogenated nitroaromatic compounds are established precursors for a variety of industrial and specialty chemicals. nih.gov Their derivatives are integral to the production of high-performance polymers, vibrant dyes, and agrochemicals. numberanalytics.com

The transformation of this compound into diamine or diol monomers is a common strategy for its inclusion in advanced polymers. The critical step is the reduction of the nitro group to an amine. The resulting aromatic amine can then be further modified. For instance, reaction sequences leading to difunctional monomers can enable their use in step-growth polymerization to produce materials like:

Polyamides and Polyimides: By converting the methyl group to a carboxylic acid and the bromo group to another functional handle (or leaving it for post-polymerization modification), the amine derived from the nitro group can be polymerized with diacyl chlorides or dianhydrides to form high-strength, thermally stable polymers.

Azo Dyes: The amino derivative is a classic precursor for azo dyes. Through diazotization with nitrous acid followed by coupling with an electron-rich aromatic compound (like a phenol (B47542) or aniline), a wide spectrum of colored compounds can be generated. nih.gov

Energetic Materials: Nitro-containing triazole compounds have been investigated as energetic materials. rsc.org The functionalities present on the this compound ring could serve as a basis for synthesizing novel, highly functionalized energetic materials.

Material ClassKey TransformationPotential Monomer/Intermediate
High-Performance Polymers Nitro reduction, further functionalizationDiamines, Amino-carboxylic acids
Azo Dyes Nitro reduction, Diazotization, Azo couplingAromatic diazonium salts
Specialty Agrochemicals Nucleophilic substitution, Cross-couplingFunctionalized phenols, Biaryls
Energetic Materials Cyclization, Azide formationNitro-substituted heterocycles

Role in the Generation of Chemically Diverse Compound Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of compounds. nih.govnumberanalytics.com This approach relies on starting materials, or scaffolds, that possess multiple points of diversification where different chemical building blocks can be attached.

This compound is an excellent scaffold for combinatorial library synthesis due to its distinct and orthogonally reactive functional groups. nih.gov One can envision a synthetic plan where each reactive site is addressed in turn, with a different set of reactants used at each step to generate a large matrix of final products. This allows for the systematic exploration of chemical space to identify compounds with desired biological activity or material properties. numberanalytics.com

A hypothetical combinatorial synthesis could proceed as follows:

Diversification at Bromine: A set of 10 different boronic acids is used in a Suzuki coupling reaction to generate 10 unique biaryl compounds.

Diversification at Nitro Group: Each of the 10 biaryl compounds undergoes nitro reduction to an amine, followed by acylation using a set of 10 different acyl chlorides.

Result: This two-step sequence would rapidly generate a library of 100 (10 x 10) distinct, complex amides for screening.

The following interactive table illustrates this principle for a smaller, representative library.

Initial ScaffoldR¹ via Suzuki Coupling (at Br)R² via Acylation (at -NH₂)Final Product Structure
This compoundPhenylAcetyl2-(Phenyl)-1-fluoro-5-methyl-3-acetamidobenzene
This compoundPyridin-3-ylAcetyl2-(Pyridin-3-yl)-1-fluoro-5-methyl-3-acetamidobenzene
This compoundThiophen-2-ylAcetyl2-(Thiophen-2-yl)-1-fluoro-5-methyl-3-acetamidobenzene
This compoundPhenylBenzoyl2-(Phenyl)-1-fluoro-5-methyl-3-benzamidobenzene
This compoundPyridin-3-ylBenzoyl2-(Pyridin-3-yl)-1-fluoro-5-methyl-3-benzamidobenzene
This compoundThiophen-2-ylBenzoyl2-(Thiophen-2-yl)-1-fluoro-5-methyl-3-benzamidobenzene

This systematic approach allows for the efficient generation of novel compounds, accelerating the discovery process in numerous fields of chemical science. nih.gov

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Fluoro 5 Methyl 3 Nitrobenzene Chemistry

Development of Novel Catalytic Transformations

Future research will likely gravitate towards the development of innovative catalytic methods to selectively transform the functional groups of 2-bromo-1-fluoro-5-methyl-3-nitrobenzene. A primary focus will be the catalytic reduction of the nitro group, a crucial step in the synthesis of anilines, which are key intermediates in the pharmaceutical and materials industries. While traditional methods often rely on stoichiometric reductants or precious metal catalysts like palladium, emerging research highlights the potential of earth-abundant metal catalysts. organic-chemistry.orgrwth-aachen.de Iron and manganese-based catalysts, for instance, are gaining traction for their ability to facilitate nitroarene reduction under milder conditions, offering a more sustainable and cost-effective alternative. rwth-aachen.decardiff.ac.uk

Furthermore, the development of chemoselective catalytic systems will be paramount. For a polysubstituted compound like this compound, the ability to selectively reduce the nitro group without affecting the bromine or fluorine atoms is highly desirable. rwth-aachen.de Gold-based catalysts have shown promise in this regard, demonstrating high chemoselectivity in the hydrogenation of nitro compounds containing other reducible functional groups. rsc.org Additionally, exploring catalytic systems that can selectively activate the C-Br or C-F bonds for cross-coupling reactions, while leaving the nitro group intact, would significantly expand the synthetic utility of this molecule.

Catalytic SystemPotential TransformationAdvantages
Iron-based catalystsNitro group reductionEarth-abundant, cost-effective, mild reaction conditions cardiff.ac.uk
Manganese-based catalystsChemoselective nitro group reductionHigh functional group tolerance, air- and moisture-stable rwth-aachen.de
Gold nanoparticlesChemoselective nitro group reductionHigh selectivity for the nitro group over other reducible groups rsc.org
Ruthenium nanoparticlesNitro group hydrogenationEfficient under mild conditions researchgate.net

Exploration of Bio-Inspired Synthetic Routes

The quest for greener and more selective synthetic methods is steering research towards biocatalysis. For the transformation of this compound, the use of nitroreductase enzymes presents a compelling bio-inspired approach for the reduction of the nitro group. colostate.eduresearchgate.netresearchgate.net These enzymes, found in various microorganisms, can catalyze the reduction of nitroaromatics to the corresponding amines with high selectivity and under mild, aqueous conditions, often outperforming traditional chemical methods in terms of functional group tolerance. researchgate.netoup.com

Future research in this area will likely focus on several key aspects. Firstly, the screening and discovery of novel nitroreductases with enhanced activity and broader substrate scope will be crucial to find enzymes that can efficiently process highly substituted nitroaromatics like the title compound. Secondly, protein engineering and directed evolution techniques could be employed to tailor the properties of existing nitroreductases, improving their stability, catalytic efficiency, and selectivity for specific substrates. colostate.edu

Moreover, the integration of nitroreductase-catalyzed reactions into chemoenzymatic cascades will be a significant area of exploration. This approach combines the selectivity of biocatalysis with the versatility of chemical synthesis to construct complex molecules. For instance, the enzymatic reduction of this compound to the corresponding aniline (B41778) could be followed by a chemical cross-coupling reaction to introduce further molecular diversity. The development of cofactor recycling systems is another critical area to enhance the economic viability of these biocatalytic processes. researchgate.net

Biocatalytic ApproachKey Research AreaPotential Benefits
Nitroreductase enzymesDiscovery and engineering of novel enzymesHigh selectivity, mild reaction conditions, environmentally friendly colostate.eduresearchgate.net
Chemoenzymatic cascadesIntegration of biocatalytic and chemical stepsIncreased molecular complexity, improved synthetic efficiency
Cofactor recycling systemsDevelopment of efficient NAD(P)H regenerationCost-effective and sustainable processes researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with flow chemistry and automated platforms represents a significant leap towards safer, more efficient, and scalable chemical manufacturing. nih.govrsc.orgchemh.comneuroquantology.com Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. nih.govchemh.com

The coupling of flow reactors with real-time analytical techniques and automated control systems will enable the rapid optimization of reaction conditions and facilitate the on-demand synthesis of derivatives of this compound. This is particularly valuable in the context of medicinal chemistry, where the rapid synthesis of a library of analogues is often required for structure-activity relationship studies.

Investigation of Photo-Induced Reactivity

The exploration of photo-induced transformations of this compound opens up new avenues for its functionalization under mild and selective conditions. The nitroaromatic moiety can be susceptible to photochemical reactions, and the presence of halogen atoms provides additional handles for photo-induced cross-coupling reactions.

One promising area of research is the use of photoredox catalysis to activate the C-Br bond for the formation of C-C or C-heteroatom bonds. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer process, leading to the formation of a radical intermediate that can then engage in a variety of coupling reactions. This methodology could enable the introduction of a wide range of substituents at the bromine-bearing position under mild conditions.

Furthermore, the direct photo-excitation of the nitrobenzene (B124822) ring can lead to interesting reactivity. For example, photo-induced reactions of nitrobenzene derivatives with alkyl thiols have been shown to produce sulfonamides. tandfonline.comtandfonline.com Investigating similar photoreactions with this compound could lead to the discovery of novel transformations and the synthesis of unique molecular scaffolds. The quenching of the photo-excited state of nitrobenzene by the surrounding solvent molecules is an important factor to consider in these reactions. ucl.ac.uk

Design of Targeted Derivatizations for Specific Synthetic Goals

The strategic derivatization of this compound can lead to the synthesis of molecules with specific biological activities or material properties. The presence of multiple functional groups offers a platform for a variety of chemical modifications.

A significant area of future research will be the use of this compound as a scaffold for the design of bioactive molecules. mdpi.com For example, the aniline derivative, obtained after the reduction of the nitro group, can serve as a key intermediate for the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. The halogen atoms can be exploited to introduce specific interactions, such as halogen bonding, with the target protein, thereby enhancing binding affinity and selectivity. nih.govnih.gov Similarly, the nitroaromatic scaffold itself is found in various bioactive compounds, and derivatives of this compound could be explored as potential phosphodiesterase inhibitors or for their antimicrobial properties. nih.gov

Another promising direction is the synthesis of fused heterocyclic compounds. The ortho-positioning of the bromo and nitro groups could be exploited in cyclization reactions to construct novel heterocyclic systems. researchgate.netorganic-chemistry.orgsioc-journal.cn For instance, reductive cyclization could lead to the formation of benzimidazole (B57391) or other nitrogen-containing heterocycles, which are prevalent motifs in many pharmaceuticals. The fluorine and methyl substituents can be used to fine-tune the electronic and steric properties of the resulting molecules, influencing their biological activity and pharmacokinetic properties.

Targeted DerivatizationSynthetic GoalPotential Application
Aniline derivative synthesisIntermediate for further functionalizationKinase inhibitors, pharmaceuticals rwth-aachen.de
Halogen bond donorsEnhanced protein-ligand interactionsBioactive molecules with improved affinity and selectivity nih.govnih.gov
Reductive cyclizationSynthesis of fused heterocyclesNovel pharmaceutical scaffolds researchgate.netorganic-chemistry.org
Nucleophilic aromatic substitutionIntroduction of diverse functional groupsMaterials science, agrochemicals researchgate.net

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